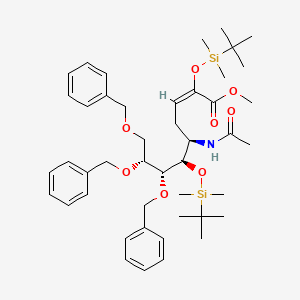
methyl (5R,6R,7R,8R,E)-5-acetamido-7,8,9-tris(benzyloxy)-2,6-bis((tert-butyldimethylsilyl)oxy)non-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (5R,6R,7R,8R,E)-5-acetamido-7,8,9-tris(benzyloxy)-2,6-bis((tert-butyldimethylsilyl)oxy)non-2-enoate is a useful research compound. Its molecular formula is C45H67NO8Si2 and its molecular weight is 806.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (5R,6R,7R,8R,E)-5-acetamido-7,8,9-tris(benzyloxy)-2,6-bis((tert-butyldimethylsilyl)oxy)non-2-enoate is a complex organic compound with significant potential in various biological applications. This article synthesizes current research findings related to its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C45H67NO8Si2
- Molecular Weight : 806.2 g/mol
- IUPAC Name : Methyl (E,5R,6R,7R,8R)-5-acetamido-2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-7,8,9-tris(phenylmethoxy)non-2-enoate
This compound features multiple functional groups that enhance its reactivity and biological interactions. Its structure includes acetylamide and benzyloxy groups that are known to influence biological activity.
Antimicrobial Properties
Recent studies indicate that compounds with similar structures exhibit notable antimicrobial activities. For instance:
- Case Study 1 : A derivative of the compound demonstrated significant inhibitory effects against various bacterial strains in vitro. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Research has also explored the anticancer potential of related compounds:
- Case Study 2 : In vitro assays revealed that similar benzyloxy derivatives induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role for this compound in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
- Cell Membrane Interaction : The hydrophobic benzyloxy groups facilitate interaction with lipid membranes, potentially altering membrane fluidity and permeability.
- Signal Transduction Modulation : There is evidence suggesting that these compounds may modulate signaling pathways related to cell growth and apoptosis.
Data Table of Biological Activities
Properties
Molecular Formula |
C45H67NO8Si2 |
|---|---|
Molecular Weight |
806.2 g/mol |
IUPAC Name |
methyl (E,5R,6R,7R,8R)-5-acetamido-2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-7,8,9-tris(phenylmethoxy)non-2-enoate |
InChI |
InChI=1S/C45H67NO8Si2/c1-34(47)46-38(28-29-39(43(48)49-8)53-55(9,10)44(2,3)4)41(54-56(11,12)45(5,6)7)42(52-32-37-26-20-15-21-27-37)40(51-31-36-24-18-14-19-25-36)33-50-30-35-22-16-13-17-23-35/h13-27,29,38,40-42H,28,30-33H2,1-12H3,(H,46,47)/b39-29+/t38-,40-,41-,42-/m1/s1 |
InChI Key |
ATMNCFOYYVAUPP-UGRAJCGDSA-N |
Isomeric SMILES |
CC(=O)N[C@H](C/C=C(\C(=O)OC)/O[Si](C)(C)C(C)(C)C)[C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(=O)NC(CC=C(C(=O)OC)O[Si](C)(C)C(C)(C)C)C(C(C(COCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















